2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane

Description

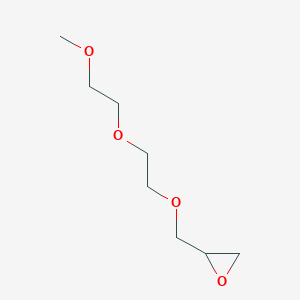

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane (CAS: 71712-93-1), also known as 2-(2-methoxyethoxy)ethyl glycidyl ether, is a functionalized epoxide with the molecular formula C₈H₁₆O₄ (molecular weight: 176.21 g/mol). Its structure features a glycidyl ether backbone modified with a methoxyethoxyethoxy side chain, enhancing solubility in polar solvents and reactivity in polymerization .

Synthesis: The compound is synthesized via a nucleophilic substitution reaction. Sodium hydride deprotonates diethylene glycol methyl ether, which reacts with epichlorohydrin under nitrogen at 0°C in THF. Purification involves drying over calcium hydride and vacuum distillation .

Applications: It is a key monomer in degradable, thermoresponsive alternating copolymers with succinic anhydride, enabling precise control of lower critical solution temperature (LCST) for biomedical applications .

Properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-9-2-3-10-4-5-11-6-8-7-12-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBPICZFQWJEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439913 | |

| Record name | 2-(2-methoxyethoxy)ethyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71712-93-1 | |

| Record name | 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71712-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyethoxy)ethyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane typically involves the reaction of diethylene glycol monomethyl ether with epichlorohydrin . The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The general reaction scheme is as follows:

Reactants: Diethylene glycol monomethyl ether and epichlorohydrin.

Conditions: Basic conditions using sodium hydroxide.

Product: this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the oxirane ring into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted ethers and alcohols.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules. Its unique oxirane (epoxide) functionality allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Biology

- Modification of Biomolecules: The compound is utilized in the synthesis of bioactive compounds, where it can modify biomolecules for enhanced biological activity. Its ability to form stable conjugates with proteins or nucleic acids makes it valuable in biochemical research .

Medicine

- Drug Delivery Systems: Research indicates potential applications in drug delivery due to its ability to encapsulate therapeutic agents and release them in a controlled manner. The oxirane ring's reactivity can be exploited to create targeted drug delivery vehicles .

- Cytotoxicity Studies: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, inducing apoptosis and thus showing promise as an anticancer agent .

Industry

- Production of Specialty Chemicals: It is used in the formulation of specialty chemicals, polymers, and surfactants. Its hydrophilic properties make it suitable for applications in coatings and adhesives .

Case Study 1: Antimicrobial Activity

Research has demonstrated that 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane exhibits antimicrobial properties effective against Gram-positive bacteria. This opens avenues for exploring its use in developing new antimicrobial agents .

Case Study 2: Polymer Synthesis

In a recent study, the compound was employed as a monomer in the synthesis of new polymers with enhanced mechanical properties. The resulting materials showed improved performance characteristics compared to conventional polymers, highlighting its utility in materials science .

Mechanism of Action

The mechanism of action of 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Substituent Variations

The physicochemical properties and reactivity of oxirane derivatives depend on substituent groups. Below is a comparison of structurally related compounds:

Copolymerization and Thermosensitivity

The target compound and MEMO exhibit nearly identical copolymerization kinetics with succinic anhydride, allowing statistical incorporation into alternating polyesters. Key findings:

- LCST Control : By adjusting the ME2MO/MEMO ratio in copolymers, LCST values are linearly tunable between 18°C and 50°C .

- Degradability : Both copolymers hydrolyze under physiological conditions, making them suitable for temporary biomedical implants .

Data Tables

Table 1: Thermal and Physical Properties

| Compound | Boiling Point | Water Solubility | Tg (°C) | LCST (°C) |

|---|---|---|---|---|

| This compound | Not reported | High | -31 to -40 | 18–50* |

| MEMO | Not reported | Moderate | -40 | 18–50* |

| 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | 95–97°C | Low | Not reported | Not applicable |

*LCST values depend on copolymer composition .

Table 2: Substituent Effects on Copolymer Properties

| Substituent Type | Copolymer LCST Range | Degradability | Key Application |

|---|---|---|---|

| Methoxyethoxyethoxy (ME2MO) | 18–50°C | High | Thermoresponsive drug delivery |

| Methoxyethoxy (MEMO) | 18–50°C | High | Tissue engineering scaffolds |

| Trifluoroethoxy | Not applicable | Low | Specialty coatings |

Biological Activity

The compound 2-((2-(2-(2-Methoxyethoxy)ethoxy)methyl)oxirane , also known by its CAS number 73692-54-3, is a synthetic oxirane derivative characterized by a complex ether structure. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: CHO

- Molecular Weight: 220.26 g/mol

- Synonyms: 2-(2,5,8,11-tetraoxadodecyl)oxirane

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxirane ring structure allows for nucleophilic attack, leading to potential modifications in biomolecules such as proteins and nucleic acids. This reactivity can influence cellular signaling pathways and enzyme activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity: The presence of ether linkages can enhance solubility and penetration in microbial membranes, potentially leading to increased antimicrobial efficacy.

- Cytotoxicity: Studies have shown that certain oxiranes can induce apoptosis in cancer cells through the disruption of cellular functions.

- Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various ether-containing compounds found that 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane showed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound induced cytotoxic effects on several cancer cell lines, including breast and colon cancer. The proposed mechanism involved oxidative stress and mitochondrial dysfunction leading to apoptosis. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range.

Case Study 3: Enzyme Interaction Studies

Research involving enzyme kinetics indicated that the compound acts as a reversible inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could have implications for drug-drug interactions in therapeutic settings.

Safety and Toxicology

Preliminary toxicity assessments suggest that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile. Standard assays for acute toxicity and genotoxicity should be conducted to ensure safe application in potential therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.